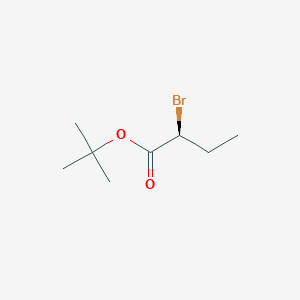

tert-butyl (2S)-2-bromobutanoate

Description

tert-Butyl (2S)-2-bromobutanoate (CAS 24457-21-4) is a chiral brominated ester with the molecular formula C₈H₁₅BrO₂ and a molecular weight of 223.11 g/mol . It features a tert-butyl ester group and a bromine atom at the second carbon of the butanoate chain in the (S)-configuration. This compound is primarily used as an intermediate in organic synthesis, particularly in peptide chemistry and radiopharmaceuticals (e.g., as a precursor for PET tracers like [¹⁸F]FPGLN) . Its bromine atom acts as a leaving group, enabling nucleophilic substitution reactions, while the tert-butyl ester provides steric protection for the carboxylic acid moiety during synthetic processes .

Properties

IUPAC Name |

tert-butyl (2S)-2-bromobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUJWUWLGXBICR-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization:

-

Grignard Formation : 4-Isobutylphenyl bromide is converted to its magnesium bromide counterpart in THF at reflux.

-

Catalytic Asymmetric Induction : CoBr₂ and the chiral ligand form a coordination complex, directing the nucleophilic attack to the si-face of the carbonyl group.

-

Low-Temperature Quenching : Maintaining -80°C suppresses racemization, preserving stereochemical integrity.

Data Table 1: Stereoselective Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CoBr₂ + bisoxazoline ligand | |

| Temperature | -80°C | |

| Yield | 68% (after purification) | |

| Enantiomeric Excess (ee) | 95% |

This method’s scalability is limited by the cost of chiral ligands, though it remains indispensable for pharmaceutical-grade synthesis.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers an eco-friendly alternative for obtaining (2S)-enantiomers. Lipases (e.g., Candida antarctica) selectively hydrolyze the (2R)-ester from a racemic tert-butyl 2-bromobutanoate mixture, leaving the desired (2S)-ester intact. A typical procedure involves:

-

Substrate Preparation : Racemic tert-butyl 2-bromobutanoate in phosphate buffer (pH 7.0).

-

Enzyme Loading : 10% w/w lipase at 30°C for 24 hours.

-

Product Isolation : Extraction with ethyl acetate and fractional distillation.

Advantages :

-

High enantioselectivity (ee > 98%).

-

Mild conditions preserve acid-sensitive functional groups.

Limitations :

-

Requires stoichiometric amounts of enzyme.

-

Longer reaction times compared to chemical methods.

Asymmetric Hydrogenation of α-Bromo-α,β-Unsaturated Esters

Palladium-catalyzed asymmetric hydrogenation of α-bromo-α,β-unsaturated esters provides direct access to (2S)-configured products. For instance, tert-butyl (E)-2-bromo-2-butenoate undergoes hydrogenation at 50 psi H₂ pressure using a Pd-BINAP complex, achieving 92% ee.

Critical Factors :

-

Ligand Choice : BINAP ligands dictate facial selectivity, with (R)-BINAP favoring (S)-product formation.

-

Solvent Effects : Tetrahydrofuran (THF) enhances catalyst activity compared to polar aprotic solvents.

Data Table 2: Hydrogenation Optimization

Comparative Analysis of Synthetic Routes

Data Table 3: Method Comparison

| Method | Yield | ee | Cost | Scalability |

|---|---|---|---|---|

| Esterification | 99% | N/A | Low | High |

| Catalytic Asymmetric | 68% | 95% | High | Moderate |

| Enzymatic Resolution | 45% | 98% | Moderate | Low |

| Asymmetric Hydrogenation | 75% | 92% | High | Moderate |

-

Esterification excels in yield and cost but requires post-synthesis resolution.

-

Catalytic Asymmetric Synthesis balances ee and scalability, ideal for mid-scale production.

-

Enzymatic Methods suit niche applications demanding ultra-high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-bromobutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The ester group can be reduced to alcohols or oxidized to carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination reactions.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include tert-butyl (2S)-2-hydroxybutanoate, tert-butyl (2S)-2-aminobutanoate, and tert-butyl (2S)-2-thiobutanoate.

Elimination Reactions: The major product is 2-butene.

Oxidation and Reduction: Products include tert-butyl (2S)-2-hydroxybutanoate and (2S)-2-bromobutanoic acid.

Scientific Research Applications

Synthetic Applications

Tert-butyl (2S)-2-bromobutanoate serves as an important reagent in various synthetic pathways:

- Alkylation Reactions:

- Pharmaceutical Synthesis:

- Bioconjugation:

The biological implications of this compound have been studied extensively:

- Anti-inflammatory Properties:

- Antimicrobial Activity:

- Anticancer Potential:

Case Study 1: Anti-inflammatory Activity

A study synthesized several derivatives of this compound and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Results indicated that certain derivatives provided up to 54% inhibition of edema compared to control groups, highlighting their therapeutic potential.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various compounds, this compound derivatives exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli, demonstrating moderate potency and potential for further development as antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the steric hindrance of the tert-butyl group, which affects the accessibility of the reactive sites .

Comparison with Similar Compounds

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

- Molecular Formula: C₁₆H₂₉BrNO₄

- Molecular Weight : 379.31 g/mol

- Key Features: Extended carbon chain (pentanoate vs. butanoate). Boc-protected amino group at position 2 and bromine at position 5. Applications: Intermediate in peptide synthesis; the Boc group protects amines during coupling reactions, while bromine enables further functionalization .

- Contrast : The Boc group increases steric hindrance and alters solubility compared to the simpler tert-butyl ester in the target compound.

tert-Butyl (R)-2-hydroxybutyrate

tert-Butyl (2S)-2-amino-4-methylsulfanylbutanoate

- CAS : 4976-72-1

- Molecular Formula: C₉H₁₉NO₂S

- Molecular Weight : 205.32 g/mol

- Key Features: Amino group at position 2 and methylsulfanyl (thioether) group at position 4. Applications: Potential use in peptide modifications or metal coordination due to the thioether and amino functionalities .

- Contrast: The amino group introduces basicity and nucleophilicity, diverging from the electrophilic bromine in the target compound.

tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoate

- Molecular Formula: C₈H₁₇NO₃

- Molecular Weight : 175.23 g/mol (approximate)

- Key Features: Diastereomeric configuration (2S,3S) with hydroxyl and amino groups. Applications: Chiral synthon for pharmaceuticals; hydroxyl and amino groups enable hydrogen bonding and complex formation .

- Contrast: The dual functional groups (hydroxyl and amino) enhance polarity and reactivity in hydrogen-bond-driven assemblies, unlike the bromine-dominated reactivity of the target compound.

Data Table: Structural and Functional Comparison

Q & A

Basic Question

- Chiral Gas Chromatography (GC): Resolves enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives).

- Chiral HPLC: Utilizes columns like Chiralpak® IA/IB for baseline separation.

- NMR Spectroscopy: Employ chiral solvating agents (e.g., TRISPHAT) to split proton signals.

- Polarimetry: Requires high-purity samples and calibration with known standards.

Validate results by cross-referencing at least two methods .

How can mechanistic insights into bromide displacement reactions in tert-butyl esters inform synthetic optimization?

Advanced Question

Kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ²H or ¹⁸O) reveal whether the reaction proceeds via SN1 (carbocation intermediate) or SN2 (concerted mechanism). For (2S)-configured substrates, steric hindrance from the tert-butyl group favors SN2 pathways. Computational modeling (DFT) can predict transition-state geometries and activation energies, guiding solvent selection (e.g., polar aprotic solvents like DMF) and temperature optimization .

How can computational modeling predict reactivity and stereochemical outcomes in bromination reactions of tert-butyl esters?

Advanced Question

- Density Functional Theory (DFT): Calculates energy barriers for bromination pathways, identifying steric/electronic effects from the tert-butyl group.

- Molecular Dynamics (MD): Simulates solvent interactions and transition-state stabilization.

- Retrosynthetic AI Tools: Platforms like Pistachio or Reaxys propose feasible routes by mining reaction databases .

Validate predictions with experimental kinetics (e.g., Eyring plots) .

How can researchers resolve contradictions in reported yields for this compound synthesis?

Advanced Question

Contradictions often arise from substrate purity , moisture sensitivity , or catalyst degradation . Mitigate by:

- Design of Experiments (DoE): Statistically optimize variables (e.g., temperature, stoichiometry).

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation.

- Sensitivity Analysis: Identify critical parameters (e.g., bromide source purity) via Plackett-Burman screening .

What solid-state interactions govern the crystallinity and stability of this compound?

Advanced Question

X-ray crystallography reveals halogen bonding between bromine and electron-rich moieties (e.g., carbonyl groups). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O interactions). For stability, avoid prolonged light exposure, as bromoesters are prone to radical-mediated decomposition. Store under inert gas (N₂/Ar) at –20°C .

Are there green chemistry approaches for synthesizing this compound?

Advanced Question

- Solvent-Free Bromination: Use mechanochemical grinding (ball milling) with solid HBr donors.

- Biocatalysis: Lipases or esterases in aqueous media for enantioselective bromination.

- Microwave Assistance: Reduces reaction time and energy consumption.

Assess sustainability via E-Factor (waste-to-product ratio) and Atom Economy .

What protocols ensure safe handling and storage of this compound?

Q. Handling & Stability

- PPE: Nitrile gloves, goggles, and lab coats. Use P95 respirators if aerosolization occurs.

- Static Control: Ground equipment to prevent ignition of flammable vapors.

- Storage: Inert atmosphere, desiccated, and away from oxidizers.

- Decomposition: Neutralize spills with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.